2-(4-chlorophenoxy)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate hydrazones with aldehydes under oxidative conditions using reagents such as iodobenzene diacetate.
Attachment of the chlorophenoxy group: This step involves the nucleophilic substitution reaction where the chlorophenoxy group is introduced to the triazolopyrimidine core.
Acetamide formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a valuable intermediate in the synthesis of other complex molecules and can be used in various chemical reactions to study reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines
- Tris[1,2,4]triazolo[1,3,5]triazine derivatives
- [1,2,4]triazolo[4,3-a]quinoxaline derivatives
Uniqueness
2-(4-chlorophenoxy)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]acetamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and may result in unique applications and mechanisms of action.
Properties
Molecular Formula |
C18H20ClN5O2 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]acetamide |
InChI |
InChI=1S/C18H20ClN5O2/c1-12-10-13(2)24-16(22-23-18(24)21-12)4-3-9-20-17(25)11-26-15-7-5-14(19)6-8-15/h5-8,10H,3-4,9,11H2,1-2H3,(H,20,25) |
InChI Key |
NRASEXNZKLUYCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)CCCNC(=O)COC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.